molecular formula C25H45N7O10S B12526579 L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine CAS No. 819802-74-9

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine

Cat. No.: B12526579
CAS No.: 819802-74-9
M. Wt: 635.7 g/mol
InChI Key: STXVTXSAKVLLNE-IVEVATEUSA-N
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Description

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine is a peptide compound composed of seven amino acids: isoleucine, cysteine, glycine, valine, serine, threonine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting group is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents can be used depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues leads to the formation of disulfide-linked peptides.

Scientific Research Applications

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The cysteine residue, for example, can form disulfide bonds, which are crucial for protein structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact its biological activity and stability compared to other peptides.

Properties

CAS No.

819802-74-9

Molecular Formula

C25H45N7O10S

Molecular Weight

635.7 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C25H45N7O10S/c1-6-12(4)18(26)23(40)30-15(10-43)21(38)27-7-16(35)31-19(11(2)3)25(42)29-14(9-33)22(39)32-20(13(5)34)24(41)28-8-17(36)37/h11-15,18-20,33-34,43H,6-10,26H2,1-5H3,(H,27,38)(H,28,41)(H,29,42)(H,30,40)(H,31,35)(H,32,39)(H,36,37)/t12-,13+,14-,15-,18-,19-,20-/m0/s1

InChI Key

STXVTXSAKVLLNE-IVEVATEUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N

Origin of Product

United States

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